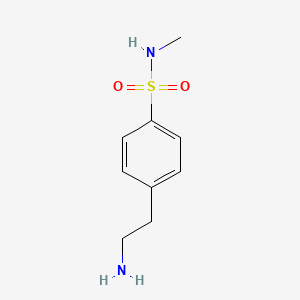

4-(2-aminoethyl)-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-aminoethyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a derivative of benzenesulfonamide, featuring an aminoethyl group and a methyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with benzenesulfonyl chloride.

Amination: The benzenesulfonyl chloride undergoes a reaction with ethylenediamine to introduce the aminoethyl group.

Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-aminoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure and Properties :

- Molecular Formula : C9H12N2O2S

- CAS Number : 35303-76-5

- Solubility : Water-soluble, facilitating its use in various biochemical assays.

Mechanism of Action :

This compound functions primarily as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby inhibiting their activity. Key serine proteases affected include chymotrypsin, trypsin, plasmin, and thrombin .

Biochemical Research

4-(2-aminoethyl)-N-methylbenzenesulfonamide is widely utilized in enzyme kinetics studies. Its ability to inhibit serine proteases makes it valuable for understanding enzyme mechanisms and interactions. For instance:

- Enzyme Inhibition Studies : It has been employed to investigate the role of serine proteases in various biological processes, including protein degradation and cell signaling pathways.

Pharmaceutical Applications

This compound has potential therapeutic applications as a protease inhibitor:

- Antiviral Research : Studies indicate that it can inhibit respiratory syncytial virus (RSV) infection, suggesting its utility in developing antiviral therapies.

- Diabetes Management : It serves as an intermediate in the synthesis of sulfonylurea drugs like glipizide and glimepiride, which are used to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells .

Industrial Chemistry

In industrial settings, this compound is used as a reagent or catalyst in organic synthesis:

- Chemical Synthesis : It plays a role in producing various chemical compounds due to its reactivity and ability to modify other molecules .

Case Study 1: Antiviral Activity

In a laboratory setting, the compound was tested for its ability to inhibit RSV infection. Results demonstrated significant antiviral activity at specific concentrations, highlighting its potential for therapeutic use against viral infections.

Case Study 2: Diabetes Treatment

Research involving animal models showed that derivatives of this compound effectively reduced blood glucose levels when used alongside traditional sulfonylureas. This suggests a synergistic effect that could enhance diabetes management strategies .

Mécanisme D'action

The mechanism of action of 4-(2-aminoethyl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-aminoethyl)benzenesulfonamide: Lacks the methyl group on the nitrogen atom.

N-methylbenzenesulfonamide: Lacks the aminoethyl group.

4-(2-aminoethyl)-N-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.

Uniqueness

4-(2-aminoethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the aminoethyl and methyl groups, which confer specific reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with the similar compounds listed above.

Activité Biologique

4-(2-aminoethyl)-N-methylbenzenesulfonamide, commonly referred to as AEBSF (4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride), is a compound recognized for its significant biological activities, particularly as a serine protease inhibitor. This article explores its mechanism of action, pharmacological effects, and relevant research findings.

Target and Mode of Action

AEBSF primarily targets serine proteases, acting as an irreversible inhibitor. This inhibition occurs through the covalent modification of the hydroxyl group of serine residues in the active sites of these enzymes, effectively preventing their catalytic activity. Key serine proteases inhibited by AEBSF include:

- Chymotrypsin

- Kallikrein

- Plasmin

- Thrombin

- Trypsin

Biochemical Pathways

By inhibiting serine proteases, AEBSF influences various biochemical pathways. Notably, it can inhibit the activation of sterol regulatory element-binding proteins (SREBP), which play a crucial role in cholesterol metabolism. This action can have downstream effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

AEBSF is characterized by its water solubility, which facilitates its distribution throughout the body. It exhibits stability at low pH levels, making it suitable for applications in acidic environments such as certain biological assays.

Cellular Effects

Research indicates that AEBSF has diverse effects on cellular processes. Notably, it has been shown to inhibit respiratory syncytial virus (RSV) infection in vitro, indicating potential antiviral properties. Furthermore, in animal models, AEBSF has demonstrated the ability to attenuate inflammation induced by allergens, such as ovalbumin-induced airway inflammation in mice.

Anticancer Activity

A study explored the synthesis and anticancer profile of sulfonamide derivatives related to AEBSF. Compounds derived from similar structures were tested against various cancer cell lines. For instance, a derivative showed significant growth inhibition across multiple cancer types with IC50 values indicating potent activity against V600EBRAF mutant melanoma cells . This highlights the potential for sulfonamide derivatives in cancer therapy.

Cardiovascular Effects

In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease coronary resistance and perfusion pressure compared to other sulfonamide derivatives. The theoretical docking studies suggested interactions with calcium channels, indicating a mechanism through which this compound could modulate cardiovascular function .

Summary of Biological Activities

Propriétés

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOMVJNTEZSQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.